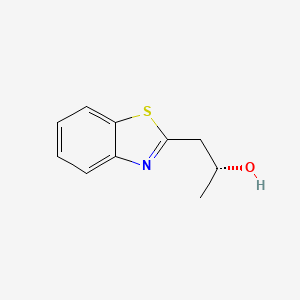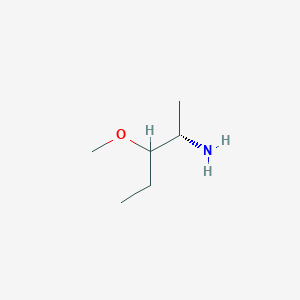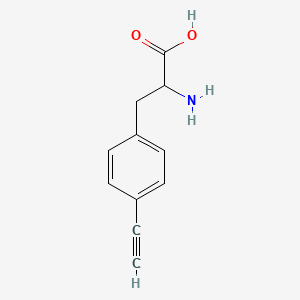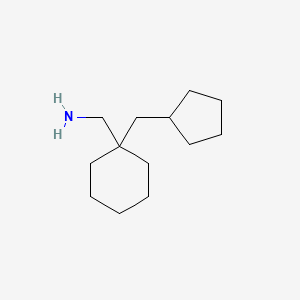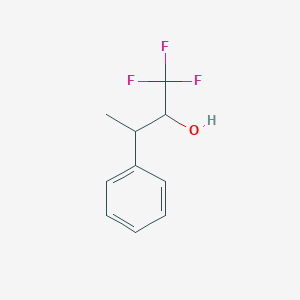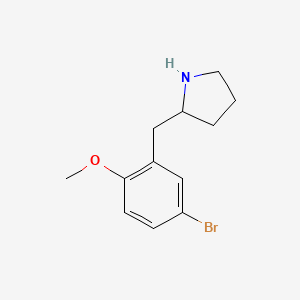
2-(5-Bromo-2-methoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-methoxybenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 5-bromo-2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated compounds and modified pyrrolidine derivatives.
Scientific Research Applications
2-(5-Bromo-2-methoxybenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
Biological Studies: The compound is used to study the effects of brominated benzyl groups on biological systems.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methoxybenzyl)amine
- 2-(5-Bromo-2-methoxybenzyl)ethanol
- 2-(5-Bromo-2-methoxybenzyl)acetate
Uniqueness
2-(5-Bromo-2-methoxybenzyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of the brominated benzyl group and the pyrrolidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-4-10(13)7-9(12)8-11-3-2-6-14-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
SKWVUHCHLUKKBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




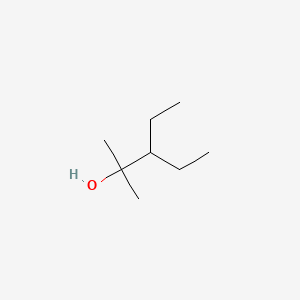
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
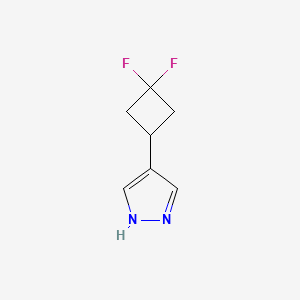
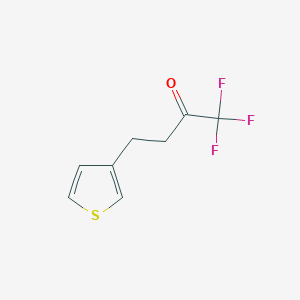
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
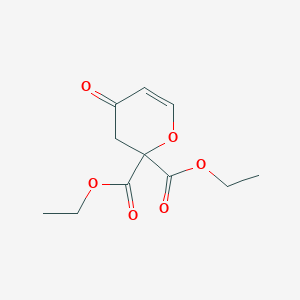
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
